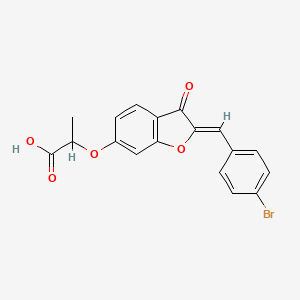

(Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

CAS No.: 890632-70-9

Cat. No.: VC4812039

Molecular Formula: C18H13BrO5

Molecular Weight: 389.201

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890632-70-9 |

|---|---|

| Molecular Formula | C18H13BrO5 |

| Molecular Weight | 389.201 |

| IUPAC Name | 2-[[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid |

| Standard InChI | InChI=1S/C18H13BrO5/c1-10(18(21)22)23-13-6-7-14-15(9-13)24-16(17(14)20)8-11-2-4-12(19)5-3-11/h2-10H,1H3,(H,21,22)/b16-8- |

| Standard InChI Key | NPVAOXSGEDEGJQ-PXNMLYILSA-N |

| SMILES | CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid features a benzofuran core fused with a 4-bromobenzylidene moiety and a propanoic acid side chain. The Z-configuration of the benzylidene group ensures spatial alignment critical for molecular interactions . The compound’s molecular formula is , with a molecular weight of 389.2 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 389.2 g/mol |

| CAS Number | 890632-70-9 |

| Density | Not reported |

| Melting Point | Not reported |

The benzofuran core contributes to aromatic stability, while the bromine atom enhances electrophilic reactivity, facilitating covalent interactions with biological targets .

Synthesis and Characterization

One-Pot Heteroannulation Strategy

Recent advances in benzofuran synthesis emphasize one-pot methodologies to improve efficiency. A study by De Gruyter (2021) demonstrated the synthesis of analogous benzofurans via acid-catalyzed [3+2] heteroannulation between benzoquinone (BQ) and cyclohexenone derivatives . For example, refluxing a toluene/acetic acid mixture containing BQ and ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate yielded an 81% product in 24 hours, bypassing multi-step protocols .

Table 2: Comparative Synthesis Metrics

Protonation of BQ under acidic conditions initiates ring-opening, forming an oxo-bis-enone intermediate that undergoes cyclization with nucleophilic partners . This mechanism aligns with density functional theory (DFT) models predicting transition-state stabilization via conjugated systems .

| Compound | IC50 (µM) |

|---|---|

| PGE2 | 1.91 |

| IL-6 | 1.23 |

| NO | 2.42 |

The propanoic acid group likely mediates COX-2 inhibition, while the bromobenzylidene moiety enhances binding affinity to inflammatory transcription factors .

Structure-Activity Relationships (SAR) and Selectivity

Role of the Bromine Substituent

The 4-bromo group on the benzylidene moiety significantly impacts bioactivity. Comparative studies show that bromine’s electronegativity increases hydrophobic interactions with protein pockets, improving selectivity over non-halogenated analogs . For instance, brominated dihydrobenzofurans exhibit 1,000-fold selectivity for BET BD2 domains, attributed to halogen bonding with His433 residues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume